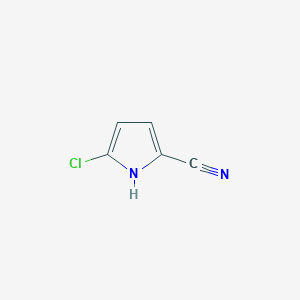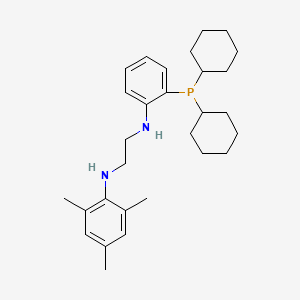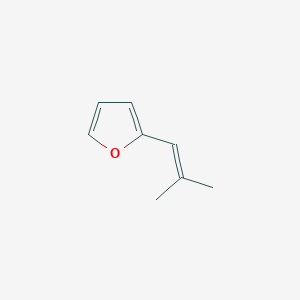![molecular formula C12H12N4O4 B12894492 N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine CAS No. 87998-56-9](/img/structure/B12894492.png)
N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid is a complex organic compound that features a triazine ring, a benzamido group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the reaction of ammonia, cyanic acid, and urea under acidic or basic conditions . The benzamido group is then introduced through a coupling reaction with a suitable benzoyl chloride derivative. Finally, the acetic acid moiety is added via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazine ring can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-triazine derivatives, while reduction can produce amine-triazine compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzamido group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities with the triazine ring and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic ring and are known for their wide range of biological applications.
Uniqueness
What sets 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid apart is its unique combination of the triazine ring, benzamido group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87998-56-9 |
|---|---|
Molekularformel |
C12H12N4O4 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
2-[[4-(3-oxo-4,5-dihydro-2H-1,2,4-triazin-6-yl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(18)6-13-11(19)8-3-1-7(2-4-8)9-5-14-12(20)16-15-9/h1-4H,5-6H2,(H,13,19)(H,17,18)(H2,14,16,20) |
InChI-Schlüssel |
UNKVTPCBDJOBCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NNC(=O)N1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)





![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)


